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Welcome to the technical support center for the purification of ENO4 protein. This resource is

designed for researchers, scientists, and drug development professionals to provide

troubleshooting guidance and answers to frequently asked questions related to the expression

and purification of recombinant ENO4.

Frequently Asked Questions (FAQs)
Q1: What is ENO4, and what are its key characteristics?

A1: ENO4, or Enolase 4, is a member of the enolase family of enzymes. It is predicted to

function as a phosphopyruvate hydratase, playing a role in the glycolytic pathway. Notably,

ENO4 is specifically expressed in motile cilia and is crucial for sperm motility and function. It is

synthesized as a precursor of approximately 70 kDa, which is then proteolytically cleaved to its

mature, functional form of about 60 kDa.

Q2: Which expression system is recommended for producing recombinant ENO4?

A2: While specific literature on optimal ENO4 expression is limited, E. coli is a common host for

producing other enolase family members due to its rapid growth and high yield potential.

However, since ENO4 undergoes proteolytic processing, a mammalian expression system (like

HEK293 or CHO cells) might be more suitable to achieve the mature form of the protein,

especially if the processing enzyme is not co-expressed in a bacterial system.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b2576287?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2576287?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Q3: My His-tagged ENO4 protein is showing low yield after affinity chromatography. What are

the possible causes?

A3: Low yield can be attributed to several factors:

Poor expression: The protein may not be expressing well in the chosen host system.

Optimization of expression conditions (e.g., temperature, induction time, codon usage) may

be necessary.

Insolubility: The protein may be forming insoluble inclusion bodies. Try lowering the

expression temperature or using a solubility-enhancing fusion tag.

Inefficient lysis: The cells may not be lysed completely, leaving a significant amount of

protein in the cell debris. Ensure your lysis protocol is optimized for your expression host.

Suboptimal binding to the resin: The affinity tag may be inaccessible. Consider purifying

under denaturing conditions if the native structure is not critical for downstream applications.

Also, ensure the pH and ionic strength of your binding buffer are optimal for the affinity resin.

[1]

Q4: I am observing significant protein aggregation during and after purification. How can I

prevent this?

A4: Protein aggregation is a common challenge and can be addressed by:

Optimizing buffer conditions: Screen different pH levels, salt concentrations, and additives.

The inclusion of stabilizing agents like glycerol (5-20%), non-detergent sulfobetaines, or

small amounts of mild detergents can be beneficial.[2]

Working at low temperatures: Perform all purification steps at 4°C to minimize protein

unfolding and aggregation.[3]

Maintaining low protein concentration: High protein concentrations can promote aggregation.

If possible, work with more dilute samples.[2]

Adding reducing agents: For proteins with cysteine residues, including a reducing agent like

DTT or TCEP (0.5-2 mM) can prevent the formation of intermolecular disulfide bonds.
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Q5: After affinity purification of my His-tagged ENO4, I see many contaminating protein bands

on my SDS-PAGE. What are these and how can I remove them?

A5: When expressing His-tagged proteins in E. coli, it is common for certain host proteins with

histidine-rich regions to co-purify. Common contaminants include SlyD and ArnA.[4][5] To

remove these:

Optimize wash steps: Increase the number of column washes and include a low

concentration of imidazole (10-20 mM) in your wash buffer to outcompete weakly bound

contaminants.[6]

Use a different E. coli strain: Strains like LOBSTR have been engineered to reduce the

expression of common His-tag contaminants.[4]

Incorporate additional purification steps: Ion exchange chromatography (IEX) or size-

exclusion chromatography (SEC) after the initial affinity step can effectively separate

contaminants from the target protein.[7]

Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your ENO4

purification experiments.

Issue 1: Low Purity of ENO4 After Affinity
Chromatography
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Possible Cause Recommended Solution

Co-purification of host proteins

Increase the stringency of your wash buffer by

adding 10-20 mM imidazole. Perform additional

wash steps before elution. Consider using a

cobalt-based resin (TALON®), which can offer

higher specificity than nickel-based resins.[6]

Non-specific binding to the resin

Increase the salt concentration (e.g., up to 500

mM NaCl) in your lysis and wash buffers to

minimize ionic interactions.[7]

Protein degradation

Add a fresh protease inhibitor cocktail to your

lysis buffer. Keep samples on ice or at 4°C

throughout the purification process.

Nucleic acid contamination

Treat your cell lysate with DNase I to reduce

viscosity and prevent nucleic acids from

interfering with purification.

Issue 2: ENO4 Protein is Found in the Insoluble Pellet
(Inclusion Bodies)
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Possible Cause Recommended Solution

High expression rate

Lower the induction temperature to 18-25°C and

extend the induction time (e.g., overnight).

Reduce the concentration of the inducing agent

(e.g., IPTG).

Hydrophobic nature of the protein

Co-express with chaperone proteins to aid in

proper folding. Use a solubility-enhancing fusion

tag such as Maltose Binding Protein (MBP) or

Glutathione S-Transferase (GST).

Suboptimal buffer conditions

Screen different lysis buffers with varying pH

and additives to find a condition that favors

soluble expression.

Denaturation and refolding required

If expression in a soluble form is not achievable,

the inclusion bodies can be solubilized using

denaturants like urea or guanidinium chloride,

followed by a refolding protocol.

Issue 3: Loss of ENO4 Activity After Purification
Possible Cause Recommended Solution

Protein instability

Ensure the purification buffers are within the

optimal pH range for enolase activity. Add

stabilizing agents like glycerol or metal cofactors

(e.g., Mg²⁺) if required for activity.

Harsh elution conditions

Avoid very low pH for elution if possible. If using

imidazole, ensure it is removed promptly by

dialysis or buffer exchange after elution.

Repeated freeze-thaw cycles

Aliquot the purified protein into single-use

volumes before freezing to avoid repeated

temperature changes.[3]

Improper storage

Store the purified protein at -80°C for long-term

stability. For short-term storage, 4°C with a

bacteriostatic agent may be suitable.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.creative-biostructure.com/tag-removing-and-protease-529.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2576287?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation
The following table provides an illustrative example of a purification summary for a hypothetical

His-tagged ENO4 purification from a 1-liter E. coli culture. Note that these values are for

demonstration purposes and actual results may vary.

Purification

Step

Total Protein

(mg)

ENO4

Activity

(Units)*

Specific

Activity

(Units/mg)

Yield (%) Purity (Fold)

Crude Lysate 1500 3000 2.0 100 1

Ni-NTA

Affinity
25 2400 96.0 80 48

Ion Exchange

(IEX)
10 2100 210.0 70 105

Size

Exclusion

(SEC)

8 1950 243.8 65 122

*One unit of enolase activity is defined as the amount of enzyme that catalyzes the conversion

of 1.0 µmol of 2-phosphoglycerate to phosphoenolpyruvate per minute under standard assay

conditions.[8]

Experimental Protocols
Here are generalized protocols for the purification of a His-tagged ENO4 protein expressed in

E. coli. These should be optimized for your specific experimental conditions.

Protocol 1: Expression and Lysis of His-tagged ENO4
Expression:

Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with your ENO4

expression vector.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/309/234/enolase.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2576287?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Grow a 1 L culture in LB medium with the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-

0.8.

Cool the culture to 20°C and induce protein expression with IPTG (final concentration 0.1-

0.5 mM).

Incubate overnight at 20°C with shaking.

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Lysis:

Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300

mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM TCEP).

Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail.

Incubate on ice for 30 minutes.

Sonicate the cell suspension on ice using short bursts to avoid overheating until the lysate

is no longer viscous.

Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes.

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C. Collect the

supernatant.

Protocol 2: Affinity Chromatography
Column Preparation:

Equilibrate a Ni-NTA affinity column with 5-10 column volumes (CV) of Lysis Buffer.

Binding:

Load the clarified lysate onto the equilibrated column at a slow flow rate (e.g., 1 mL/min).

Washing:
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Wash the column with 10-15 CV of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl,

20 mM imidazole, 10% glycerol, 1 mM TCEP) to remove non-specifically bound proteins.

Elution:

Elute the bound ENO4 protein with 5 CV of Elution Buffer (50 mM Tris-HCl pH 8.0, 300

mM NaCl, 250 mM imidazole, 10% glycerol, 1 mM TCEP). Collect fractions.

Analysis:

Analyze the collected fractions by SDS-PAGE to identify those containing pure ENO4.

Pool the pure fractions.

Protocol 3: Ion Exchange Chromatography (Polishing
Step)

Buffer Exchange:

Buffer exchange the pooled fractions from the affinity step into a low-salt IEX Buffer A

(e.g., 20 mM Tris-HCl pH 8.0, 25 mM NaCl, 10% glycerol, 1 mM TCEP) using dialysis or a

desalting column.

IEX Protocol:

Equilibrate an anion exchange column (e.g., Q-sepharose) with IEX Buffer A.

Load the buffer-exchanged sample onto the column.

Wash the column with IEX Buffer A until the baseline is stable.

Elute the protein using a linear gradient of 0-100% IEX Buffer B (e.g., 20 mM Tris-HCl pH

8.0, 1 M NaCl, 10% glycerol, 1 mM TCEP) over 20 CV.

Collect fractions and analyze by SDS-PAGE.

Protocol 4: Enolase Activity Assay
This protocol is a coupled enzyme assay to measure enolase activity.
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Reagent Preparation:

Assay Buffer: 100 mM Triethanolamine buffer, pH 7.4.

Substrate Mix: Prepare a solution containing 56 mM 2-Phosphoglycerate, 7 mM NADH, 20

mM ADP, 500 mM MgSO₄, and 2 M KCl in Assay Buffer.

Coupling Enzymes: A solution containing pyruvate kinase (PK) and lactate dehydrogenase

(LDH).

Assay Procedure:

In a cuvette, mix the Assay Buffer and the Substrate Mix.

Add the coupling enzymes (PK/LDH).

Add a known amount of your purified ENO4 sample to initiate the reaction.

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the

oxidation of NADH.

Calculate the activity based on the rate of absorbance change and the extinction

coefficient of NADH.[8]

Visualizations
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Synthesis & Processing Function
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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